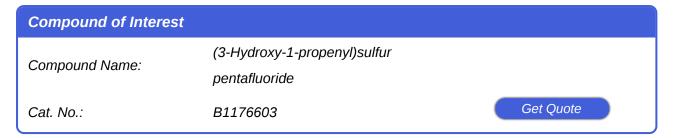


A Technical Guide to the Physical and Chemical Properties of SF5-Alkenols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern medicinal chemistry and materials science, often considered a "super-trifluoromethyl" group due to its potent combination of properties.[1] This guide provides an in-depth overview of the physical and chemical characteristics of alkenols featuring the SF5 moiety (SF5-alkenols). These compounds are of growing interest as versatile building blocks for novel pharmaceuticals and advanced materials.[2] The SF5 group imparts high electronegativity, thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's biological activity and material properties.[1][3][4] This document consolidates available information on their synthesis, properties, and reactivity, presenting data in a structured format to aid researchers in this burgeoning field.

Physical and Chemical Properties of SF5-Alkenols

Quantitative experimental data for SF5-alkenols are not extensively available in the public domain. However, the well-documented properties of the SF5 group and fluorinated alcohols, in general, allow for informed estimations of their characteristics.

General Properties of the SF5 Group



The SF5 group is known for its:

- High Electronegativity: It is one of the most strongly electron-withdrawing groups, which can significantly impact the acidity of nearby functional groups and the overall electronic properties of a molecule.[1][3]
- Lipophilicity: The SF5 group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3][4]
- Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, conferring high resistance to thermal decomposition and chemical degradation.[1][4]
- Steric Bulk: The octahedral geometry of the SF5 group provides a unique and significant steric profile.[3]

Expected Properties of SF5-Alkenols

Based on the properties of the SF5 group and general trends for fluorinated alcohols, the following characteristics can be anticipated for SF5-alkenols.



Property	Expected Characteristic	Rationale
Acidity (pKa)	More acidic than non- fluorinated analogs.	The strong electron- withdrawing nature of the SF5 group will stabilize the corresponding alkoxide, thus lowering the pKa of the hydroxyl group. Fluorinated alcohols are generally more acidic than their non- fluorinated counterparts.[5][6]
Boiling Point	Higher than non-fluorinated analogs of similar molecular weight.	The high polarity and strong intermolecular forces, including hydrogen bonding, associated with the hydroxyl group, combined with the large molecular weight of the SF5 group, are expected to lead to elevated boiling points.[7]
Melting Point	Dependent on molecular symmetry and packing efficiency in the solid state.	General trends for fluorinated compounds suggest that melting points can be variable. [7]
Solubility	Limited solubility in water, soluble in many organic solvents.	The large, lipophilic SF5 group will likely dominate the molecule's solubility profile, reducing aqueous solubility despite the presence of the hydrophilic hydroxyl group. Fluorinated alcohols often exhibit good solubility in a range of organic solvents.[8][9]

Note: The table above provides expected trends. Specific experimental data for a range of SF5-alkenols are needed for precise comparisons.



Experimental Protocols

A key synthetic route to SF5-alkenols is the hydroxypentafluorosulfanylation of alkenes. The following provides a detailed methodology for this transformation.

Synthesis of β-Pentafluorosulfanyl Alcohols via Photoinduced Hydroxypentafluorosulfanylation of Alkenes[3]

This method allows for the direct, single-step introduction of both the SF5 and hydroxyl groups across a double bond.

General Procedure:

- In a nitrogen-filled glovebox, add the alkene (1.0 equiv.) and 1-hexene (0.20 equiv.) to a 10 mL sealed vial.
- Seal the vial and remove it from the glovebox.
- Inject dichloromethane (DCM) to achieve a 0.1 M concentration of the alkene, followed by water (1.0 equiv.).
- Introduce oxygen gas (2 mL) into the vial via a syringe.
- Add a solution of pentafluorosulfanyl chloride (SF5Cl) in n-hexane (~0.3 M, 2.0 equiv.) to the reaction mixture.
- Stir the resulting mixture at room temperature under irradiation with 365 nm LEDs for 4 hours.
- Upon completion, dilute the reaction mixture with DCM for subsequent purification.

Purification:

• The crude product is typically purified by column chromatography on silica gel.

Characterization:

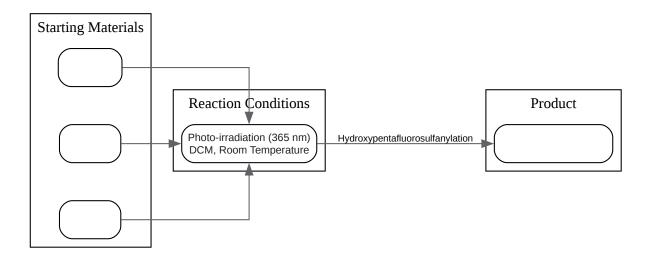


- The structure and purity of the synthesized SF5-alkenols can be confirmed using standard analytical techniques, including:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 19F NMR are essential for structural elucidation. The 19F NMR spectrum will show a characteristic AX4 pattern for the SF5 group.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm
 the elemental composition. Fragmentation patterns in mass spectrometry of alcohols often
 show alpha cleavage and dehydration.[10][11][12][13]

Visualizations

Synthetic Pathway for β-Pentafluorosulfanyl Alcohols

The following diagram illustrates the general workflow for the synthesis of β -pentafluorosulfanyl alcohols from alkenes.



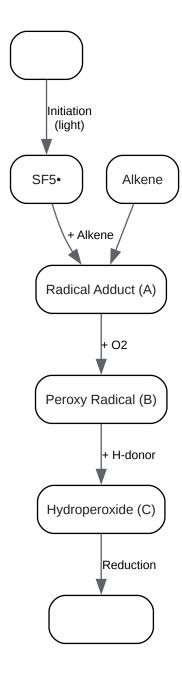
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General workflow for the synthesis of β -SF5-alkenols.

Proposed Reaction Mechanism



A proposed radical-mediated mechanism for the hydroxypentafluorosulfanylation of alkenes is depicted below.[2]



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Proposed radical mechanism for hydroxypentafluorosulfanylation.

Conclusion

SF5-alkenols represent a promising class of compounds with significant potential in drug discovery and materials science. While direct experimental data on their physical and chemical



properties are still emerging, established principles of fluorine chemistry provide a solid foundation for predicting their behavior. The development of synthetic methodologies, such as the photo-induced hydroxypentafluorosulfanylation of alkenes, has opened the door to the broader exploration and application of these unique molecules. Further research is needed to fully characterize a diverse range of SF5-alkenols and to explore their utility in various scientific and technological fields. As more data becomes available, a clearer and more quantitative understanding of their structure-property relationships will undoubtedly accelerate their adoption in advanced applications.

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